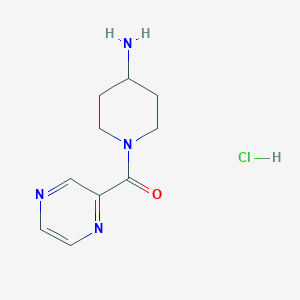

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Description

“(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride” is a piperidine-based compound featuring a 4-amino substitution on the piperidine ring, connected to a pyrazin-2-yl group via a methanone bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development. Its molecular formula is C₁₀H₁₅ClN₄O, with a calculated molecular weight of 242.71 g/mol.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWVQQDOSRQXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine Precursor

The piperidine ring is typically synthesized through cyclization reactions involving suitable amines and carbonyl compounds. This step can be achieved via:

- Cyclization of amino alcohols or amino ketones under acidic or basic catalysis to form the piperidine ring.

- Reductive amination of keto intermediates with ammonia or primary amines to introduce the amino group at the 4-position.

This precursor formation is crucial as it sets the stage for subsequent functionalization and coupling steps.

Coupling with Pyrazin-2-yl-methanone

The coupling of the piperidine intermediate with the pyrazin-2-yl-methanone moiety typically involves:

- Acylation reactions where the piperidine nitrogen attacks the carbonyl carbon of pyrazine-2-carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters).

- Use of coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to promote amide bond formation under mild conditions.

A representative procedure involves stirring the piperidine derivative with activated pyrazine carboxylic acid derivatives in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures overnight, followed by workup and purification.

Formation of Hydrochloride Salt

The final step involves conversion of the free base compound into its hydrochloride salt to improve stability and handling:

- Treatment with methanolic hydrogen chloride (HCl in MeOH) under stirring at room temperature for several hours.

- Isolation of the hydrochloride salt by filtration or crystallization from suitable solvents such as ether or methylcyclohexane.

This salt formation is essential for pharmaceutical applications and ensures reproducible physicochemical properties.

Detailed Reaction Conditions and Solvent Systems

Research Findings and Yield Optimization

- The use of activated carboxylic acid derivatives (e.g., acid chlorides or esters) significantly enhances the coupling efficiency.

- Employing HATU and DIPEA as coupling agents and bases respectively leads to high yields and minimal side reactions.

- The reaction temperature control during the piperidine ring formation and coupling steps is critical to maintain stereochemical purity and avoid decomposition.

- Continuous flow reactors and automated synthesis equipment have been reported to improve scalability and reproducibility in industrial settings.

Comparative Analysis with Related Synthetic Routes

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Manual temperature and time control | Precise control over reaction parameters |

| Yield and Purity | Variable, depends on manual optimization | Consistently high due to controlled environment |

| Scalability | Limited by batch size | Easily scalable with modular setups |

| Time Efficiency | Longer reaction and workup times | Reduced reaction times and faster purification |

Industrial production favors continuous flow methods for their efficiency and reproducibility.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Potential

Research indicates that derivatives of piperidine and pyrazine structures exhibit significant activity against various neurological disorders. The compound has been investigated for its potential as an antipsychotic agent due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds in treating schizophrenia, showing promising results in preclinical models.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds containing piperidine rings have been noted for their ability to inhibit tumor growth by interfering with cell signaling pathways.

Case Study : Research conducted by a pharmaceutical company demonstrated that related pyrazine derivatives exhibited cytotoxic effects against various cancer cell lines, leading to ongoing investigations into their mechanisms of action.

Material Science

Polymer Chemistry

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride has been utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the performance of materials used in coatings and adhesives.

Application Example : In a recent study, researchers synthesized a new class of thermosetting resins using this compound, resulting in materials with superior heat resistance and mechanical strength.

Agricultural Chemistry

Research has also indicated potential applications in agrochemicals, where compounds with similar structures have been used as herbicides or fungicides. Their effectiveness in controlling plant pathogens could be explored further.

Mechanism of Action

The mechanism of action of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Heterocyclic Core Differences

- Pyrazine vs. Pyridine : The target compound’s pyrazine core (two nitrogen atoms in a six-membered ring) offers distinct electronic properties compared to pyridine-based analogs (one nitrogen atom). Pyrazine’s electron-deficient nature may enhance binding to biological targets requiring π-π interactions, such as enzyme active sites .

- Piperidine vs.

Substituent Effects

- 4-Amino vs. 3-Hydroxy (Piperidine): The 4-amino group in the target compound may improve water solubility and bioavailability compared to the 3-hydroxy substituent in its analog.

- Salt Forms : Hydrochloride salts dominate for solubility, but dihydrochloride forms (e.g., in and ) increase molecular weight and may alter crystallization behavior .

Pharmacological and Industrial Relevance

- Target Compound : Likely used in CNS drug development due to piperidine’s prevalence in neuromodulators (e.g., SSRIs). Pyrazine derivatives are explored for antimicrobial activity .

- 3-Hydroxy Analog : Explicitly linked to “healing drugs,” suggesting roles in wound repair or anti-inflammatory agents .

- Piperazine-Based Compounds : Common in antipsychotics (e.g., aripiprazole), though the analog in lacks specific therapeutic data .

Biological Activity

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, a compound with the chemical formula C10H15ClN4O and a molecular weight of 242.71 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural composition of this compound includes a piperidine ring substituted with an amino group and a pyrazinyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Notably, derivatives of piperidine compounds have been studied for their role as inhibitors of HIV reverse transcriptase, showcasing significant antiviral properties. The mechanism typically involves binding to the active site of the enzyme, thereby preventing viral replication .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit potent antiviral properties. For instance, studies have demonstrated that piperidinyl derivatives can effectively inhibit HIV replication with EC50 values in the nanomolar range . This suggests a promising therapeutic potential against HIV/AIDS.

Antimicrobial Activity

This compound may also possess antimicrobial properties. A comparative analysis of similar piperidine derivatives has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds indicate a significant antibacterial effect, which could be extrapolated to this compound .

Study 1: Antiviral Efficacy

A study published in 2015 explored the efficacy of piperidine derivatives in inhibiting HIV reverse transcriptase. The results indicated that certain derivatives had lower IC50 values than established drugs like nevirapine, highlighting their potential as effective HIV treatments .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of similar structures were evaluated using the broth microdilution method. The findings revealed that some compounds exhibited MIC values significantly lower than standard antibiotics, suggesting that this compound could have comparable or superior efficacy against resistant bacterial strains .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazine derivatives and 4-amino-piperidine intermediates. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield. For example, anhydrous solvents like DMF or THF under inert atmospheres (N₂/Ar) are recommended to minimize hydrolysis . Purification via recrystallization or column chromatography (e.g., silica gel with gradient elution of MeOH/CH₂Cl₂) improves purity. Yield optimization requires real-time monitoring by TLC or HPLC .

Q. How should this compound be stored to maintain stability, and what degradation products might form under suboptimal conditions?

- Methodological Answer : Store in airtight containers under inert gas (argon) at -20°C, away from light and moisture. Degradation may occur via hydrolysis of the piperidine-amide bond or oxidation of the pyrazine ring, leading to impurities such as free amines or hydroxylated byproducts. Stability studies using accelerated thermal stress (40–60°C/75% RH) combined with LC-MS can identify degradation pathways .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, DEPT) to confirm backbone structure and substituent positions.

- HPLC-UV/ELSD (C18 column, 0.1% TFA in H₂O/MeCN) for purity assessment (>95%).

- HRMS (ESI+) to verify molecular weight and detect trace impurities .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biochemical pathways, given its structural similarity to piperazine-based receptor modulators?

- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) to identify target affinity. Pair with computational docking studies (AutoDock Vina, Schrödinger Suite) to model interactions with active sites. Validate using CRISPR-engineered cell lines lacking specific receptors to isolate mechanistic effects .

Q. What experimental designs are appropriate for assessing environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna acute toxicity). Use LC-MS/MS to quantify environmental half-life in water/soil matrices. For ecotoxicity, perform algal growth inhibition tests (OECD 201) and zebrafish embryo assays (OECD 236) to evaluate acute/chronic effects .

Q. How should contradictory toxicological data (e.g., acute vs. chronic toxicity) be resolved in preclinical studies?

- Methodological Answer : Cross-validate findings using multiple models (e.g., rodent LD50, Ames test for mutagenicity, and 28-day repeat-dose toxicity). Address discrepancies by adjusting dose regimens or testing metabolite profiles via hepatic microsome incubations with LC-HRMS. Statistical meta-analysis of historical data can contextualize outliers .

Q. What strategies are recommended for integrating this compound into a structure-activity relationship (SAR) study for CNS drug discovery?

- Methodological Answer : Synthesize analogs with variations in the pyrazine ring (e.g., halogenation, methylation) and piperidine substituents. Test analogs in parallel using high-throughput screening (HTS) for receptor selectivity and blood-brain barrier (BBB) permeability (PAMPA-BBB assay). Apply QSAR modeling (Random Forest, SVM) to predict optimal substituents .

Q. How can researchers align experimental workflows with theoretical frameworks to enhance reproducibility in pharmacological studies?

- Methodological Answer : Adopt the Quadripolar Methodological Model (theoretical, epistemological, morphological, technical poles) to structure hypotheses, data collection, and validation. For example, link receptor-binding data (technical pole) to neurotransmitter modulation theories (theoretical pole) while ensuring statistical rigor (epistemological pole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.